2-(4-Benzhydrylpiperazino)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
Description
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O/c1-21-26(31-15-9-8-14-25(31)28-21)24(32)20-29-16-18-30(19-17-29)27(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,27H,16-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYULNYOZVMABRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Benzhydrylpiperazino)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone, commonly referred to as a benzhydryl piperazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure that may influence its interaction with various biological targets, including receptors and enzymes.
- Molecular Formula : C27H28N4O
- Molecular Weight : 424.54 g/mol
- CAS Number : 383148-03-6
- Density : 1.18 ± 0.1 g/cm³
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an antitumor agent and its interaction with neurotransmitter receptors.
Antitumor Activity
Recent research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related imidazole derivatives showed promising results against various cancer cell lines. The following table summarizes the findings related to the antitumor activity of similar compounds:
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 6.26 | DNA binding |
| Compound B | HCC827 | 6.48 | Inhibition of proliferation |
| Compound C | NCI-H358 | 20.46 | Apoptosis induction |
The mechanism of action for these compounds often involves the binding to DNA and inhibition of DNA-dependent enzymes, which leads to reduced cell proliferation and increased apoptosis in cancer cells .
Receptor Interaction
The compound's structural features suggest potential interactions with various neurotransmitter receptors, particularly those involved in the central nervous system. Benzhydryl piperazine derivatives have been shown to interact with serotonin and dopamine receptors, which may contribute to their pharmacological effects.
A study evaluating the affinities for imidazoline binding sites (IBS) and adrenergic receptors demonstrated that compounds with similar piperazine structures exhibited high affinities for these targets, suggesting a multifaceted mechanism of action that could be harnessed for therapeutic purposes .
Case Studies
- Case Study on Antihypertensive Effects : A compound structurally related to this compound was evaluated in spontaneously hypertensive rats. The study found that high-affinity compounds for IBS and alpha(2) adrenergic receptors significantly reduced mean arterial blood pressure (MAP), indicating potential use in managing hypertension .
- Antimicrobial Activity Evaluation : Another investigation assessed the antimicrobial properties of related compounds against both Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth, suggesting that modifications to the piperazine structure could enhance antimicrobial efficacy .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives with Varied Substituents
| Compound | Substituent at Imidazopyridine-8 | Yield (%) | Melting Point (°C) | PLA2 Inhibition (IC50, μM) |
|---|---|---|---|---|
| 3f | Naphthalen-1-yl | 86 | 179–182 | 14.3 |
| 3g | 4-Chlorophenyl | 82 | 111–114 | 219 |
| 3i | 2-Fluoro-3-methoxyphenyl | 86 | 190–192 | 123 |
Comparison :
- Target Compound: Lacks substituents at the imidazopyridine-8 position but has a 2-methyl group.
- Activity: The target’s benzhydrylpiperazino group may enhance PLA2 inhibition compared to 3g (IC50 = 219 μM), though direct activity data for the target is unavailable .
Piperazine-Linked Heterocycles with Modified Aromatic Groups
Key Compounds :
2-(4-Benzylpiperazinyl)-3-[(Z)-thiazolidinone]methyl-4H-pyrido[1,2-a]pyrimidin-4-one (): Features a benzylpiperazine and a thioxo-thiazolidinone group. The benzyl group is less bulky than benzhydryl, possibly reducing receptor selectivity but improving solubility .
2-(4-Benzhydrylpiperazino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (): Shares the benzhydrylpiperazino group but replaces the imidazopyridine-ethanone with a pyridopyrimidinone system. The absence of the ethanone group may limit hydrogen-bonding interactions critical for enzyme inhibition .
Sulfanyl-Substituted Imidazopyridines
Key Compound: 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone (–11):
- Replaces the benzhydrylpiperazino group with a 4-fluorophenylsulfanyl moiety.
- Safety data indicate stringent handling requirements due to reactivity .
Pyrazino/Pyridopyrimidinone Derivatives ()
- Derivatives like 7-(piperazin-1-yl)-2-(2-methylimidazo[1,2-a]pyridin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one highlight positional isomerism.
- The 6-position imidazopyridine substituent (vs. 3-position in the target) may shift binding orientation in enzyme pockets, affecting efficacy .
Critical Insights and Contradictions
- Substituent Position: Activity varies significantly with substituent placement (e.g., 3f vs. 3g), suggesting the target’s 3-position ethanone and 2-methyl group may optimize interactions.
- Bulk vs. Solubility : The benzhydryl group in the target likely enhances selectivity but may reduce solubility compared to benzyl or smaller substituents .
- Safety Profile : Sulfanyl-containing analogs (–11) require careful handling, whereas piperazine-linked compounds like the target may offer better stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
